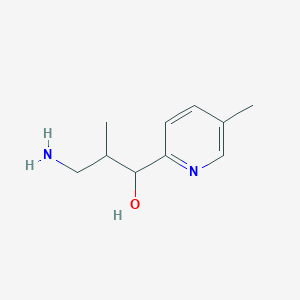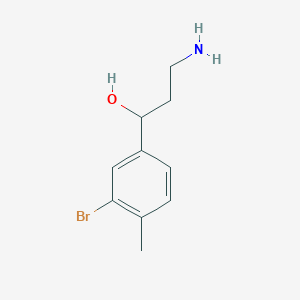![molecular formula C8H12N4 B13188303 5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile](/img/structure/B13188303.png)
5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile is a heterocyclic organic compound that features an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an ethylamino group and a nitrile group attached to the imidazole ring makes it a versatile molecule for synthetic and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions. For example, ethylamine can react with a suitable leaving group on the imidazole ring.
Addition of the Nitrile Group: The nitrile group can be introduced through the reaction of the imidazole derivative with cyanogen bromide or other nitrile sources.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethylamino group or the nitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylamine or other nucleophiles in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the nitrile group, potentially forming primary amines.
Substitution: Substituted imidazole derivatives with various functional groups.
科学研究应用
5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用机制
The mechanism of action of 5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
1-Methyl-1H-imidazole-2-carbonitrile: Lacks the ethylamino group, making it less versatile in terms of chemical reactivity.
5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile: Similar structure but with an amino group instead of an ethylamino group.
Uniqueness
5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile is unique due to the presence of both the ethylamino and nitrile groups, which confer distinct chemical and biological properties
属性
分子式 |
C8H12N4 |
|---|---|
分子量 |
164.21 g/mol |
IUPAC 名称 |
5-(ethylaminomethyl)-1-methylimidazole-2-carbonitrile |
InChI |
InChI=1S/C8H12N4/c1-3-10-5-7-6-11-8(4-9)12(7)2/h6,10H,3,5H2,1-2H3 |
InChI 键 |
SHVXCQQZVVRMTK-UHFFFAOYSA-N |
规范 SMILES |
CCNCC1=CN=C(N1C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B13188226.png)



![(2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13188255.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13188285.png)

![2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13188306.png)

![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13188318.png)
![8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13188321.png)


